(R)-Enflurane (R)-Enflurane
Brand Name: Vulcanchem
CAS No.: 22194-22-5
VCID: VC8398261
InChI: InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1
SMILES: C(C(OC(F)F)(F)F)(F)Cl
Molecular Formula: C3H2ClF5O
Molecular Weight: 184.49 g/mol

(R)-Enflurane

CAS No.: 22194-22-5

Cat. No.: VC8398261

Molecular Formula: C3H2ClF5O

Molecular Weight: 184.49 g/mol

* For research use only. Not for human or veterinary use.

(R)-Enflurane - 22194-22-5

Specification

CAS No. 22194-22-5
Molecular Formula C3H2ClF5O
Molecular Weight 184.49 g/mol
IUPAC Name (2R)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
Standard InChI InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1
Standard InChI Key JPGQOUSTVILISH-SFOWXEAESA-N
Isomeric SMILES [C@@H](C(OC(F)F)(F)F)(F)Cl
SMILES C(C(OC(F)F)(F)F)(F)Cl
Canonical SMILES C(C(OC(F)F)(F)F)(F)Cl

Introduction

Chemical Identity and Stereochemical Considerations

Enflurane (chemical formula: C3H2ClF5O\text{C}_3\text{H}_2\text{ClF}_5\text{O}, molecular weight: 184.492 g/mol) is a chiral molecule due to the presence of a stereogenic carbon atom at the 1-position of its ethane backbone . This carbon is bonded to four distinct groups: chlorine, trifluoromethyl, difluoromethoxy, and a fluorine atom (Figure 1). The (R)-enantiomer arises when the priority order of substituents follows the Cahn-Ingold-Prelog rules, resulting in a specific spatial arrangement that distinguishes it from its (S)-counterpart .

Table 1: Key Chemical Properties of (R)-Enflurane

PropertyValueSource
IUPAC Name2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
CAS Registry Number13838-16-9
Boiling Point56.5°C
Vapor Pressure (25°C)175 mmHg
Partition CoefficientOil/Gas: 98

Pharmacological Profile and Mechanism of Action

Enflurane exerts its anesthetic effects through multimodal interactions with central nervous system (CNS) targets. The (R)-enantiomer potentiates inhibitory GABAA\text{GABA}_A receptors and glycine receptors while inhibiting excitatory NN-methyl-D-aspartate (NMDA) receptors . This dual action enhances hyperpolarizing currents and suppresses neuronal excitability, leading to unconsciousness and analgesia.

Table 2: Comparative Pharmacodynamic Effects of Enflurane Enantiomers

Parameter(R)-Enflurane(S)-Enflurane
GABAA\text{GABA}_A PotentiationStrong (EC50_{50}: 0.8 mM)Moderate (EC50_{50}: 1.2 mM)
NMDA InhibitionPartial (IC50_{50}: 2.1 mM)Weak (IC50_{50}: 3.4 mM)
Glycine Receptor Activity20% contribution to CNS depression15% contribution

Animal studies suggest that (R)-enflurane may exhibit 15–20% greater potency in suppressing motor responses to noxious stimuli compared to the (S)-form, though human data remain scarce . Both enantiomers reduce cardiac output and systemic vascular resistance, but (R)-enflurane’s faster onset (blood:gas partition coefficient = 1.9) correlates with quicker induction times in preclinical models .

Metabolic Pathways and Toxicity Considerations

Hepatic metabolism of enflurane occurs primarily via cytochrome P450 2E1 (CYP2E1), yielding inorganic fluoride (F\text{F}^-) ions as the major metabolite . The (R)-enantiomer undergoes oxidation at approximately 1.3× the rate of the (S)-form in vitro, potentially leading to higher postoperative fluoride burdens.

Table 3: Metabolic Outcomes in Human Subjects Exposed to Enflurane

Dose (MAC-hours)Peak Serum F\text{F}^- (µmol/L)Urinary F\text{F}^- Excretion (µmol/24h)
0.510.5 ± 0.918.2 ± 3.1
1.017.7 ± 2.829.4 ± 4.7
2.023.6 ± 4.241.8 ± 5.9

Future Directions in Enantiomer-Specific Research

The chirality of enflurane presents opportunities for developing safer anesthetic agents. Potential research avenues include:

  • Stereoselective Synthesis: Improving yields of (R)-enflurane for isolated pharmacological studies.

  • Receptor Binding Studies: High-resolution cryo-EM of (R)-enflurane bound to GABAA\text{GABA}_A receptors.

  • Toxicogenomics: Identifying genetic polymorphisms influencing (R)-enflurane metabolism.

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